REACTION_CXSMILES
|
[C:1]([O:5][O:6][C:7]([O:11][O:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH2:9]C)[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(OO)(C1C=CC=CC=1)(C)C>>[C:13]([O:12][O:11][C:7]([O:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:9])[CH3:8])([CH3:16])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CC)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |